molecular formula C10H19FO4 B14179937 methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate CAS No. 919528-29-3

methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate

Cat. No.: B14179937
CAS No.: 919528-29-3
M. Wt: 222.25 g/mol
InChI Key: CDTYMEALUNZNMU-VIFPVBQESA-N
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Description

Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate is an organic compound with the molecular formula C10H19FO4 It is a methyl ester derivative of hexanoic acid, featuring a fluoro and hydroxy substituted propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate typically involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The fluoro and hydroxy groups are introduced through subsequent reactions involving fluorination and hydroxylation of the propoxy side chain. The reaction conditions often require controlled temperatures and specific reagents to ensure the desired stereochemistry and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate exerts its effects involves interactions with specific molecular targets. The fluoro and hydroxy groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The ester group can undergo hydrolysis, releasing the active hexanoic acid derivative, which may interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(3-fluoro-2-hydroxypropoxy)hexanoate: Similar structure but different stereochemistry.

    Ethyl 6-(3-fluoro-2-hydroxypropoxy)hexanoate: Ethyl ester instead of methyl ester.

    Methyl 6-(3-chloro-2-hydroxypropoxy)hexanoate: Chlorine substituent instead of fluorine.

Uniqueness

Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate is unique due to its specific stereochemistry and the presence of both fluoro and hydroxy functional groups.

Properties

CAS No.

919528-29-3

Molecular Formula

C10H19FO4

Molecular Weight

222.25 g/mol

IUPAC Name

methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate

InChI

InChI=1S/C10H19FO4/c1-14-10(13)5-3-2-4-6-15-8-9(12)7-11/h9,12H,2-8H2,1H3/t9-/m0/s1

InChI Key

CDTYMEALUNZNMU-VIFPVBQESA-N

Isomeric SMILES

COC(=O)CCCCCOC[C@H](CF)O

Canonical SMILES

COC(=O)CCCCCOCC(CF)O

Origin of Product

United States

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